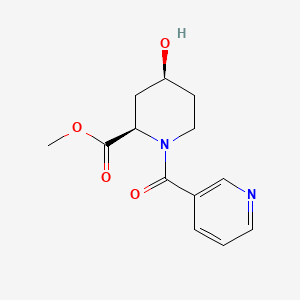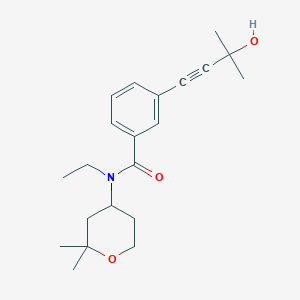
methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate
Descripción general
Descripción
Methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry, with specific configurations at the 2nd and 4th positions of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a pyridine-3-carboxylic acid derivative with a piperidine-2-carboxylic acid ester. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, protecting groups may be employed to ensure selective reactions at specific positions on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridine-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate
- Methyl (2R,4S)-4-hydroxy-1-(pyridine-2-carbonyl)piperidine-2-carboxylate
- Methyl (2R,4S)-4-hydroxy-1-(pyridine-4-carbonyl)piperidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific configuration and the position of the pyridine carbonyl group. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-(pyridine-3-carbonyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(18)11-7-10(16)4-6-15(11)12(17)9-3-2-5-14-8-9/h2-3,5,8,10-11,16H,4,6-7H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFYSQMRFJOAQ-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine](/img/structure/B3793028.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3793033.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3793048.png)
![4,6-dimethyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine](/img/structure/B3793053.png)
![1-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B3793067.png)

![methyl 5-[2-({[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3793076.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3793083.png)
![8-methyl-3-{2-oxo-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B3793085.png)

![3-(1H-pyrazol-4-yl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B3793109.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B3793117.png)
![({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-ylamine](/img/structure/B3793121.png)
![N~1~-(tert-butyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B3793123.png)
